molecular formula C17H27ClN2O2 B2991516 Tert-butyl N-[(2-piperidin-4-ylphenyl)methyl]carbamate;hydrochloride CAS No. 2375260-02-7

Tert-butyl N-[(2-piperidin-4-ylphenyl)methyl]carbamate;hydrochloride

Cat. No.: B2991516
CAS No.: 2375260-02-7
M. Wt: 326.87
InChI Key: YCHISUVQVCOCAG-UHFFFAOYSA-N
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Description

Tert-butyl N-[(2-piperidin-4-ylphenyl)methyl]carbamate;hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a tert-butyl group, a piperidin-4-ylphenyl moiety, and a carbamate functional group.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with piperidin-4-ylphenylmethanol and tert-butyl chloroformate.

  • Reaction Steps:

  • Hydrochloride Formation: The intermediate is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods:

  • Batch Process: The compound is synthesized in a controlled batch process to ensure consistency and purity.

  • Purification: The final product is purified using crystallization techniques to remove any impurities.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

  • Substitution: Nucleophilic substitution reactions can occur, especially at the carbamate group.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromium trioxide, and acidic conditions.

  • Reduction: Lithium aluminum hydride, in anhydrous ether.

  • Substitution: Various nucleophiles, such as amines or alcohols, under basic or acidic conditions.

Major Products Formed:

  • Oxidation: Piperidin-4-ylphenylmethanol derivatives.

  • Reduction: Piperidin-4-ylphenylmethanol derivatives.

  • Substitution: Piperidin-4-ylphenylmethanol derivatives with various substituents.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand the interaction of small molecules with biological targets. Medicine: Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. The exact mechanism depends on the context in which it is used, but it generally involves binding to enzymes or receptors, leading to a biological response.

Comparison with Similar Compounds

  • Tert-butyl piperidin-4-ylcarbamate: Similar structure but lacks the phenylmethyl group.

  • Tert-butyl 4-(2-aminoethyl)phenylpiperidine-1-carboxylate: Used as a linker in PROTAC development.

  • Tert-butyl 4-(2-hydroxyethyl)phenylpiperidine-1-carboxylate: Another linker used in PROTAC development.

Properties

IUPAC Name

tert-butyl N-[(2-piperidin-4-ylphenyl)methyl]carbamate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O2.ClH/c1-17(2,3)21-16(20)19-12-14-6-4-5-7-15(14)13-8-10-18-11-9-13;/h4-7,13,18H,8-12H2,1-3H3,(H,19,20);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCHISUVQVCOCAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC=CC=C1C2CCNCC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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